molecular formula C24H28FN5O3 B4521479 3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one

3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one

Cat. No.: B4521479
M. Wt: 453.5 g/mol
InChI Key: TWHVOENWAASBJU-UHFFFAOYSA-N
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Description

3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one is a complex organic compound with a multifaceted structure. This compound features a combination of piperazine, oxadiazole, and dihydropyridinone moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperazine derivative, followed by the formation of the oxadiazole ring, and finally, the incorporation of the dihydropyridinone moiety. Common reagents used in these steps include sulfonium salts, aziridines, and alkynes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[5-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,4-oxadiazol-3-yl]-6-methyl-1-propylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN5O3/c1-3-12-30-17(2)4-9-20(24(30)32)23-26-21(33-27-23)10-11-22(31)29-15-13-28(14-16-29)19-7-5-18(25)6-8-19/h4-9H,3,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHVOENWAASBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=C(C1=O)C2=NOC(=N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one
Reactant of Route 3
Reactant of Route 3
3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one
Reactant of Route 4
3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one
Reactant of Route 5
Reactant of Route 5
3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one
Reactant of Route 6
Reactant of Route 6
3-(5-{3-[4-(4-Fluorophenyl)piperazin-1-YL]-3-oxopropyl}-1,2,4-oxadiazol-3-YL)-6-methyl-1-propyl-1,2-dihydropyridin-2-one

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